3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
Beschreibung
3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a purine-based derivative characterized by a trihydropurine-2,6-dione core substituted with methyl, benzyl, and 3,4,5-trimethylpyrazolyl groups.
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-11-12(2)22-25(13(11)3)18-20-16-15(17(26)21-19(27)23(16)4)24(18)10-14-8-6-5-7-9-14/h5-9H,10H2,1-4H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZDMXHFOXUMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Initial Purine Ring Formation
The purine-2,6-dione core is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the reaction of 4,5-diaminouracil derivatives with formic acid or triethyl orthoformate under acidic conditions. For 3-methyl-substituted variants, pre-functionalization with methyl groups at the N3 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Key reaction parameters :
- Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
- Temperature: 80–100°C
- Yield: 70–85%
Regioselective Functionalization at the N7 Position
Benzylation Strategies
Introducing the benzyl group at N7 requires careful selection of alkylating agents to avoid competing reactions at N1 or N9 positions. Benzyl bromide or benzyl chloride in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances regioselectivity:
$$
\text{Purine-2,6-dione} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} 7\text{-Benzylpurine-2,6-dione}
$$
Optimized conditions :
- Base: Potassium carbonate (2.5 equiv)
- Catalyst: Tetrabutylammonium bromide (0.1 equiv)
- Solvent: NMP at 60°C for 12 hours
- Yield: 78–82%
Installation of the 8-(3,4,5-Trimethylpyrazolyl) Moiety
Pyrazole Synthesis and Coupling
The 3,4,5-trimethylpyrazole component is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 3,4,5-trimethylpyrazole:
$$
\text{Acetylacetone} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} 3,4,5\text{-Trimethylpyrazole}
$$
Critical parameters :
Palladium-Catalyzed Cross-Coupling
The pyrazole is introduced at the C8 position via Buchwald-Hartwig amination or Ullmann-type coupling. A palladium/copper co-catalyst system proves effective:
$$
7\text{-Benzyl-8-bromopurine-2,6-dione} + 3,4,5\text{-Trimethylpyrazole} \xrightarrow{\text{Pd(OAc)}_2, \text{CuI}, \text{DIEA}} \text{Target Compound}
$$
Optimized protocol :
- Catalyst: Pd(OAc)₂ (5 mol%), CuI (10 mol%)
- Ligand: 1,10-Phenanthroline
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvent: Toluene at 110°C for 24 hours
- Yield: 55–60%
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Sequential alkylation | Stepwise N7 and C8 modification | 48 | 95 | Low overall yield |
| One-pot functionalization | Simultaneous benzylation/pyrazole coupling | 32 | 88 | Side product formation |
| Modular assembly | Pre-synthesized pyrazole coupling | 60 | 98 | Requires advanced catalysts |
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
Uncontrolled benzylation may lead to N1 or N9 adducts. Steric hindrance from the 3-methyl group favors N7 selectivity, but residual N9 alkylation (5–8%) necessitates chromatographic purification.
Oxidative Degradation Risks
The purine-2,6-dione core is susceptible to oxidation at C8 during coupling steps. Adding antioxidants like butylated hydroxytoluene (BHT, 0.1 wt%) suppresses degradation.
Advanced Purification Techniques
Chromatographic Resolution
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity. Critical retention parameters:
Scalability and Industrial Considerations
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to investigate biological processes and interactions within cells.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anti-cancer agent.
Industry: It may be employed in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
When compared to other similar compounds, 3-Methyl-7-benzyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione stands out due to its unique structural features and potential applications. Similar compounds might include other purine derivatives or pyrazole-based molecules, but the specific substitutions and functional groups in this compound contribute to its distinct properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs:
1,3,7-Trimethylpurine-2,6-dione (Caffeine)
- Structural Differences :
- Lacks the benzyl and pyrazolyl substituents.
- Contains three methyl groups at positions 1, 3, and 5.
- Key Properties: High solubility in water due to polar carbonyl groups. Well-documented adenosine receptor antagonism .
- Relevance : The absence of bulky substituents in caffeine results in weaker steric hindrance, allowing easier interaction with receptors compared to the target compound.
8-[(3~{R})-3-Azanylpiperidin-1-yl]-7-[(2-bromophenyl)methyl]-1,3-dimethyl-purine-2,6-dione
- Structural Differences :
- Substituted with a bromophenylmethyl group and piperidinyl moiety.
- Lacks the 3,4,5-trimethylpyrazolyl group.
- Key Properties: Molecular formula: C₁₉H₂₃BrN₆O₂; molecular weight: 463.34 g/mol .
- Relevance : The bromophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound’s pyrazolyl substituent.
Aqua(trifluoromethanesulfonato)-bis(1,3,7-trimethylpurine-2,6-dione)-silver(I)
- Structural Differences :
- Silver(I) coordination complex with two caffeine molecules.
- Contains trifluoromethanesulfonate and aqua ligands.
- Key Properties :
Comparative Data Table
Discussion of Structural and Functional Implications
- Substituent Effects: The 3,4,5-trimethylpyrazolyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may hinder receptor binding compared to caffeine but improve metabolic stability.
- Synthetic Considerations: Synthesis of the target compound likely involves nucleophilic substitution at the purine C8 position, analogous to methods used for pyrazolyl-substituted thiophenes (e.g., reaction of malononitrile with pyrazolyl precursors) .
- Crystallographic Insights :
- While the Ag(I)-caffeine complex forms linear supramolecular chains via O–H···O hydrogen bonds , the target compound’s crystal packing may rely on weaker C–H···π interactions due to its aromatic substituents.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
